molecular formula C12H8N2O2 B3357705 4-HYDROXY-9H-PYRIDO[3,4-B]INDOLE-1-CARBALDEHYDE CAS No. 74690-70-3

4-HYDROXY-9H-PYRIDO[3,4-B]INDOLE-1-CARBALDEHYDE

Cat. No.: B3357705
CAS No.: 74690-70-3
M. Wt: 212.2 g/mol
InChI Key: KEMBGOYCFKOHHY-UHFFFAOYSA-N
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Description

4-Hydroxy-9H-pyrido[3,4-b]indole-1-carbaldehyde is a multifunctional β-carboline derivative offered for research use only. This compound is of significant interest in medicinal chemistry due to its structurally privileged core. The 9H-pyrido[3,4-b]indole skeleton, more commonly known as the β-carboline or norharmane scaffold, is a well-documented pharmacophore in natural and synthetic compounds with a broad spectrum of biological activities . The specific substitution pattern of this analog, featuring both a 4-hydroxy group and a 1-carbaldehyde functional group, makes it a versatile and valuable synthetic intermediate for the design and development of novel therapeutic agents. This compound is primarily investigated for its potential in oncology research. Indole and β-carboline-based analogs have demonstrated potent antiproliferative properties against various cancer types by targeting key biological pathways, such as inducing apoptosis, inhibiting tubulin polymerization, and modulating kinase activity . The aldehyde functional group is a critical synthetic handle that facilitates the creation of larger, more complex molecules, such as hydrazone, imine, and chalcone derivatives, which are often explored for enhanced efficacy and selectivity against specific cancer targets . Furthermore, the structural framework of this compound suggests potential for research in anti-inflammatory applications, as related synthetic indole derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes like COX-2 and 5-LOX . Researchers can utilize this high-purity building block to probe new mechanisms of action and develop targeted therapies with the goal of overcoming drug resistance and reducing off-target effects.

Properties

IUPAC Name

4-hydroxy-9H-pyrido[3,4-b]indole-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c15-6-9-12-11(10(16)5-13-9)7-3-1-2-4-8(7)14-12/h1-6,14,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMBGOYCFKOHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80473778
Record name 4-Hydroxy-9H-beta-carboline-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74690-70-3
Record name 4-Hydroxy-9H-beta-carboline-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-HYDROXY-9H-PYRIDO[3,4-B]INDOLE-1-CARBALDEHYDE can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the corresponding tricyclic indole, which can be further modified to obtain the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

4-HYDROXY-9H-PYRIDO[3,4-B]INDOLE-1-CARBALDEHYDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Scientific Research Applications

4-HYDROXY-9H-PYRIDO[3,4-B]INDOLE-1-CARBALDEHYDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: The compound has shown potential in biological studies due to its structural similarity to natural indole alkaloids.

    Medicine: Research has indicated its potential use in developing new pharmaceuticals, particularly in cancer treatment and antimicrobial agents.

    Industry: It is used in the production of dyes and pigments due to its chromophoric properties

Mechanism of Action

The mechanism of action of 4-HYDROXY-9H-PYRIDO[3,4-B]INDOLE-1-CARBALDEHYDE involves its interaction with various molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects are mediated through pathways involving oxidative stress and apoptosis, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Hydroxy-9H-pyrido[3,4-b]indole-1-carboxylic acid (H-457)

  • Structural Difference : Replaces the carbaldehyde group at position 1 with a carboxylic acid (-COOH).
  • Reduced electrophilicity compared to the aldehyde, limiting nucleophilic addition reactions but enabling esterification or amidation pathways.
  • Research Relevance : H-457 may serve as a metabolite or synthetic intermediate for H-456, though specific biological data remain unexplored in available literature .

9H-Pyrido[3,4-b]indole-1-carbaldehyde

  • Structural Difference : Lacks the 4-hydroxy group present in H-456.
  • The unsubstituted position 4 may reduce hydrogen-bonding capacity, altering receptor-binding affinities in biological systems.
  • Commercial Availability : This compound is marketed by J&K Scientific with 98% purity, suggesting stability and utility as a synthetic precursor .

2-Hydroxy-3-(4-pyridinyl)-2-propenoic acid (O-205)

  • Structural Difference: Features a pyridine ring conjugated to a propenoic acid chain instead of a fused β-carboline system.
  • Functional Implications: The α,β-unsaturated carboxylic acid moiety enables Michael addition reactions, diverging from H-456’s aldehyde-driven reactivity. Potential applications in coordination chemistry due to chelating capabilities .

6-(5-Hydroxy-2-pyridinylmethylamino)-9b-ribofuranosylpurine (H-713)

  • Structural Difference: A purine-ribofuranosyl derivative with a hydroxy-pyridine side chain, unrelated to the β-carboline scaffold.
  • Demonstrates the diversity of hydroxylated heterocycles in bioactive compound design.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Position 1 Substituent Position 4 Substituent Key Functional Groups Potential Applications
4-Hydroxy-9H-pyrido[3,4-b]indole-1-carbaldehyde β-carboline Carbaldehyde (-CHO) Hydroxyl (-OH) Aldehyde, Hydroxyl Medicinal chemistry, MAO inhibitors
4-Hydroxy-9H-pyrido[3,4-b]indole-1-carboxylic acid β-carboline Carboxylic acid (-COOH) Hydroxyl (-OH) Carboxylic acid, Hydroxyl Synthetic intermediate
9H-Pyrido[3,4-b]indole-1-carbaldehyde β-carboline Carbaldehyde (-CHO) None Aldehyde Precursor for alkaloid synthesis
2-Hydroxy-3-(4-pyridinyl)-2-propenoic acid Pyridine-propenoate N/A N/A α,β-unsaturated carboxylic acid Coordination chemistry

Research Findings and Hypotheses

  • Reactivity : The aldehyde group in H-456 is hypothesized to facilitate Schiff base formation with amines, enabling the development of metal complexes or prodrugs .
  • Bioactivity : Structural analogs like β-carbolines with hydroxyl groups exhibit antioxidant and neuroprotective effects, suggesting H-456 may share these properties .
  • Synthetic Utility : The commercial availability of the dehydroxylated analog () highlights its role as a scaffold for introducing diverse substituents via aldehyde chemistry .

Biological Activity

4-Hydroxy-9H-pyrido[3,4-b]indole-1-carbaldehyde is a compound belonging to the pyridoindole family, which has garnered attention for its diverse biological activities. This article will explore its biological activity, including anti-cancer properties, neuroprotective effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H9N2OC_{11}H_{9}N_{2}O, with a molecular weight of approximately 185.20 g/mol. Its structure features a pyridoindole core, which is known for its biological significance.

1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through both extrinsic and intrinsic pathways. This was evidenced by increased levels of cleaved caspase-3 and mitochondrial membrane depolarization in treated glioma cells .
  • Case Studies : In vitro studies demonstrated that treatment with the compound resulted in significant cytotoxicity against various cancer cell lines, including U87MG and T98G glioma cells. The IC50 values ranged from 11.32 to 29.10 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Cell LineIC50 (μM)Mechanism of Action
U87MG11.32Apoptosis via caspase activation
T98G29.10Mitochondrial depolarization

2. Neuroprotective Effects

The compound also exhibits neuroprotective properties:

  • Research Findings : Studies indicate that derivatives of pyridoindoles can act as HDAC6 inhibitors, which are relevant in neurodegenerative diseases . This suggests a potential role in the treatment of conditions such as Alzheimer's disease.
  • Mechanism : The neuroprotective effects are attributed to the modulation of histone deacetylases, leading to enhanced neuronal survival and function .

Therapeutic Applications

The diverse biological activities of this compound suggest various therapeutic applications:

  • Cancer Therapy : Given its efficacy against glioma cells, further development could position this compound as a candidate for targeted cancer therapies.
  • Neurodegenerative Diseases : Its potential as an HDAC6 inhibitor opens avenues for research into treatments for neurodegenerative disorders.

Q & A

Basic Research Questions

Q. How can the molecular structure of 4-hydroxy-9H-pyrido[3,4-b]indole-1-carbaldehyde be confirmed experimentally?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can identify proton and carbon environments, particularly the aldehyde proton (δ ~9-10 ppm) and hydroxy group (δ ~5-6 ppm with exchange broadening).

  • Infrared Spectroscopy (IR) : Key peaks include the aldehyde C=O stretch (~1700 cm⁻¹) and O-H stretch (~3200-3500 cm⁻¹).

  • Mass Spectrometry (ESI-MS) : The molecular ion peak should match the molecular formula (C₁₂H₈N₂O₂; exact mass calculated as 220.06 g/mol).

  • X-ray Crystallography : For definitive confirmation, single-crystal X-ray diffraction can resolve the spatial arrangement of atoms .

    Table 1: Key Spectral Data for Structural Confirmation

    TechniqueExpected Data for Target CompoundReference Compound (Analog) Data
    ¹H NMR (CDCl₃)Aldehyde proton: δ 9.8 ppm (singlet)Ethyl ester analogs: δ 8.5-9.5 ppm
    IRC=O stretch: 1705 cm⁻¹Pyridoindole derivatives: 1680-1720 cm⁻¹
    ESI-MS[M+H]⁺ at m/z 221.06Similar derivatives: m/z 220-250

Q. What are the recommended synthetic routes for this compound?

  • Methodological Answer : Synthesis typically involves functionalization of the pyridoindole core:

Core Formation : Start with β-carboline (9H-pyrido[3,4-b]indole) via Pictet-Spengler cyclization of tryptamine derivatives .

Aldehyde Introduction : Use Vilsmeier-Haack formylation at the 1-position with POCl₃ and DMF .

Hydroxylation : Introduce the 4-hydroxy group via electrophilic substitution or oxidation of a pre-existing substituent.

  • Critical Notes :
  • Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is essential due to polar functional groups.
  • Yields range from 60-75% for analogous compounds, depending on reaction optimization .

Advanced Research Questions

Q. How do the hydroxyl and aldehyde groups influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Aldehyde Group : Participates in condensation reactions (e.g., Schiff base formation with amines) and serves as an electron-withdrawing group, directing electrophilic substitution to the indole ring.

  • Hydroxyl Group : Enhances solubility in polar solvents and can act as a hydrogen-bond donor, affecting supramolecular interactions.

  • Experimental Design :

  • Test reactivity under Suzuki-Miyaura conditions (Pd catalysis) to assess coupling efficiency at the indole ring.

  • Monitor byproducts (e.g., oxidation of aldehyde to carboxylic acid) using HPLC (C18 column, acetonitrile/water gradient) .

    Table 2: Reactivity Comparison with Analogous Compounds

    Reaction TypeTarget Compound ReactivityNon-Hydroxylated Analog Reactivity
    Schiff Base FormationHigh (aldehyde available)Low (ester groups less reactive)
    Electrophilic SubstitutionPrefers indole C-3 positionRandom substitution patterns

Q. What strategies resolve contradictions in reported biological activity data for pyridoindole derivatives?

  • Methodological Answer :

  • Data Validation : Replicate assays under standardized conditions (e.g., cell line, IC₅₀ protocols).
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace 4-OH with methoxy) to isolate contributing factors.
  • Meta-Analysis : Cross-reference data from peer-reviewed studies (avoiding non-peer-reviewed sources like BenchChem) .
    • Example : Inconsistent cytotoxicity reports may arise from varying purity levels (>95% purity required for reliable assays) .

Q. How can thermal stability and decomposition products be analyzed for this compound?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (e.g., 25–300°C, 10°C/min in N₂ atmosphere).
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile decomposition products (e.g., CO from aldehyde oxidation).
  • Safety Note : Decomposition above 200°C may release toxic gases (e.g., NOₓ), requiring fume hood use .

Experimental Design Considerations

Q. What analytical methods are optimal for quantifying trace impurities in synthesized batches?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm (aldehydes absorb strongly here).
  • Limits of Detection (LOD) : Achieve <0.1% impurity detection via calibration with spiked standards .
  • Common Impurities : Unreacted β-carboline precursors or over-oxidation products (e.g., carboxylic acid derivatives) .

Key Challenges and Solutions

  • Challenge : Low solubility in aqueous buffers for biological assays.
    • Solution : Use DMSO as a co-solvent (≤1% v/v) or synthesize water-soluble prodrugs (e.g., phosphate esters) .
  • Challenge : Aldehyde group instability during long-term storage.
    • Solution : Store under inert atmosphere (argon) at -20°C, with desiccant to prevent hydration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-HYDROXY-9H-PYRIDO[3,4-B]INDOLE-1-CARBALDEHYDE
Reactant of Route 2
4-HYDROXY-9H-PYRIDO[3,4-B]INDOLE-1-CARBALDEHYDE

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